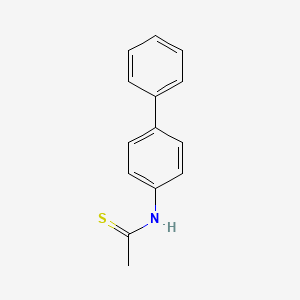

N-(biphenyl-4-yl)ethanethioamide

Description

N-(Biphenyl-4-yl)ethanethioamide is a thioamide derivative characterized by a biphenyl-4-yl substituent linked to an ethanethioamide backbone. Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters electronic properties, enhancing π-conjugation and enabling unique non-covalent interactions, such as S⋯S contacts and hydrogen bonding . The biphenyl moiety may enhance rigidity and π-stacking capabilities compared to simpler aryl substituents, influencing solubility, crystallinity, and bioactivity.

Properties

Molecular Formula |

C14H13NS |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-(4-phenylphenyl)ethanethioamide |

InChI |

InChI=1S/C14H13NS/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |

InChI Key |

CKLABWXWBJULPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biphenyl-4-ylamine and Ethanethioamide Reaction: One common method involves the reaction of biphenyl-4-ylamine with ethanethioamide under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or acetonitrile.

Thioamide Formation: Another approach involves the formation of the thioamide group through the reaction of a biphenyl derivative with a thioamide precursor. This method may involve the use of reagents such as phosphorus pentasulfide or Lawesson’s reagent.

Industrial Production Methods: Industrial production of N-(biphenyl-4-yl)ethanethioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(biphenyl-4-yl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(biphenyl-4-yl)ethanethioamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thioamide Compounds

Structural Features

The biphenyl group in N-(biphenyl-4-yl)ethanethioamide introduces steric bulk and extended π-conjugation compared to smaller aryl substituents. For example, the structurally related compound (2Z)-2-[(5Z)-5-(3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene)-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene]-N-(p-tolyl)ethanethioamide (hereafter Compound A ) features a p-tolyl group (methyl-substituted phenyl) and a thiazolidine ring system . Key differences include:

- Planarity : Compound A exhibits a dihedral angle of 68.60° between the p-tolyl and thiazolidine rings, reducing planarity. In contrast, the biphenyl group in this compound likely adopts a near-planar conformation, favoring π-π stacking.

- Non-covalent interactions: Compound A forms intramolecular S⋯S contacts (2.972 Å) and hydrogen-bonded 2D networks . The biphenyl group may instead promote intermolecular π-π interactions, altering crystal packing.

Physical Properties

The higher melting point of Compound A reflects its complex structure (thiazolidine and piperidine rings) and strong hydrogen bonding. The biphenyl derivative’s lower predicted melting point aligns with reduced hydrogen-bonding capacity.

Research Findings and Implications

- Crystallography : Compound A’s crystal structure reveals sp² hybridization at the thiazolidine N3 atom (bond angles sum to 360.0°) and chair-conformation piperidine rings . These features stabilize the molecule in the solid state.

- Bioactivity : While this compound’s bioactivity is unstudied, thioamides with extended aryl systems often show enhanced binding to hydrophobic enzyme pockets.

- Limitations : Data on this compound remains scarce; further studies are needed to confirm its properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.